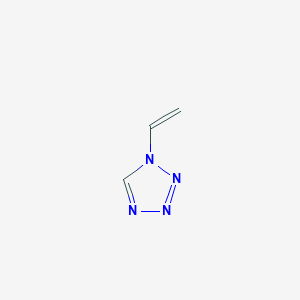

1-Ethenyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c1-2-7-3-4-5-6-7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHYKUNBEOOKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508963 | |

| Record name | 1-Ethenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17578-18-6 | |

| Record name | 1-Ethenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethenyl 1h Tetrazole and Its Precursors

Classical Approaches to 1-Substituted Tetrazoles

Traditional methods for synthesizing tetrazoles have been well-established for decades. They typically involve the formation of the tetrazole ring from acyclic precursors through cyclization reactions.

The [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and fundamental method for synthesizing five-membered heterocyclic rings. In the context of tetrazole synthesis, this reaction typically involves an organic nitrile and an azide (B81097) source to form a 5-substituted-1H-tetrazole. nih.govbohrium.comacademie-sciences.fr This is the most proficient route for accessing tetrazoles with a substituent on the carbon atom of the ring. nih.govacs.org

The reaction can be catalyzed by a variety of agents, including Lewis acids and transition metals, which serve to lower the activation energy of the cycloaddition. acs.orgrsc.org For instance, the reaction of nitriles with sodium azide can be effectively catalyzed by zinc salts in water or by lead(II) chloride in DMF. academie-sciences.frorganic-chemistry.org While this method directly yields 5-substituted tetrazoles, it is crucial for producing precursors and isomers of N-substituted tetrazoles. For example, the cycloaddition of acrylonitrile (B1666552) with sodium azide, catalyzed by a cobalt(II) complex, produces 5-ethenyl-1H-tetrazole, a key isomer of the title compound, in good yield. acs.org

| Nitrile Substrate | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Sodium Azide | PbCl₂ (10 mol%) | DMF | 120 | 8 | 92 | academie-sciences.fr |

| Benzonitrile | Sodium Azide | Co(II) complex (1 mol%) | DMSO | 110 | 12 | 99 | acs.org |

| Acrylonitrile | Sodium Azide | Co(II) complex (1 mol%) | DMSO | 110 | 12 | 82 | acs.org |

| Various Aryl Nitriles | Sodium Azide | SO₃H-carbon (10 wt%) | DMF | 100 | 6 | 85-95 | ajgreenchem.com |

| Various Nitriles | Sodium Azide | CuSO₄·5H₂O | DMSO | 120 | 0.5-5 | Good to Excellent | scispace.com |

The most direct classical route to 1-substituted tetrazoles involves a one-pot, three-component reaction between a primary amine, an orthoformate ester (such as triethyl orthoformate), and an azide source, typically sodium azide. nih.govresearchgate.nettandfonline.com This reaction is believed to proceed through the formation of an intermediate imidate from the amine and orthoformate, which then undergoes cyclization with the azide ion.

This method is highly versatile and accommodates a wide range of primary amines, including aliphatic and aromatic variants, to produce the corresponding 1-substituted tetrazoles in good to excellent yields. tandfonline.comacs.org The synthesis of 1-ethenyl-1H-tetrazole via this route would theoretically involve the use of vinylamine (B613835) as the primary amine component. However, the inherent instability of vinylamine necessitates the use of more stable precursors or synthetic equivalents. The reaction is often carried out in acidic media, such as acetic acid, or in the presence of a catalyst. tandfonline.comresearchgate.net

| Amine | Orthoformate | Azide Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Anilines | Triethyl Orthoformate | Sodium Azide | Yb(OTf)₃ | Reflux | 10-12 | 81-94 | organic-chemistry.org |

| 4-Chloroaniline | Triethyl Orthoformate | Sodium Azide | ASBN catalyst | 120 | 3 | 94 | nih.govacs.org |

| o-Phenylenediamine | Triethyl Orthoformate | Sodium Azide | Acetic Acid | 80 | 24 | - | tandfonline.com |

| 4-Nitroaniline | Triethyl Orthoformate | Sodium Azide | Cu nano-catalyst | 100 | 0.5 | 98 | tandfonline.com |

| Various Anilines | Triethyl Orthoformate | Sodium Azide | [Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)] | 80 | 1 | 97 | researchgate.net |

Advanced Synthetic Strategies for this compound

Modern advancements in tetrazole synthesis focus on the use of catalytic systems to improve reaction efficiency, reduce reaction times, and enhance the environmental profile of the procedures. These strategies are directly applicable to the synthesis of 1-substituted tetrazoles like this compound.

The development of novel catalysts is a key area of research for promoting the multicomponent reaction that yields 1-substituted tetrazoles. bohrium.comresearchgate.net Both homogeneous and heterogeneous catalysts have been extensively explored to optimize this transformation. bohrium.comresearchgate.net

Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity. Various metal salts and complexes have been employed to catalyze the synthesis of 1-substituted tetrazoles from amines, orthoformates, and azides. Ytterbium(III) triflate (Yb(OTf)₃) has been demonstrated as a highly effective Lewis acid catalyst for this reaction, providing excellent yields under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org The use of acidic ionic liquids, such as 1-n-butylimidazolium tetrafluoroborate (B81430), has also been reported as a recyclable catalytic medium for this transformation. researchgate.net These systems offer advantages in terms of operational simplicity and catalyst efficiency. rsc.orgorganic-chemistry.org

| Catalyst | Amine Substrate | Conditions | Key Advantages | Reference |

| Ytterbium triflate (Yb(OTf)₃) | Various anilines, aliphatic amines | Reflux, 10-12 h | Good to excellent yields, recyclable catalyst | organic-chemistry.org |

| Indium(III) triflate (In(OTf)₃) | Various amines | - | Effective for cyclization | researchgate.net |

| 1-n-Butylimidazolium tetrafluoroborate ([Hbim]BF₄) | Aniline | 110 °C, 2.5 h | 92% yield, reusable ionic liquid | researchgate.net |

| Tributylmethylammonium chloride (TBMAC) | Thiazolylamine/Oxazolylamine | DMSO, 80 °C, 1-2 h | High yields | researchgate.net |

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. bohrium.comnih.govnih.gov This has driven the development of various solid-supported catalysts for 1-substituted tetrazole synthesis.

Metal nanoparticles have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio. acs.org Silver nanoparticles supported on sodium borosilicate glass (ASBN) and copper nanoparticles have been successfully used, enabling the reaction to proceed under solvent-free conditions with high yields. nih.govacs.orgtandfonline.com Magnetic nanoparticles, such as copper complexes immobilized on Fe₃O₄, offer the additional benefit of simple magnetic separation for catalyst recovery. researchgate.netnih.gov Furthermore, zeolites like natural natrolite have been utilized as reusable, environmentally benign catalysts for the three-component synthesis of 1-substituted tetrazoles. rsc.orgresearchgate.net

| Catalyst | Catalyst Type | Substrates | Key Advantages | Reference |

| Ag/sodium borosilicate nanocomposite (ASBN) | Heterogeneous Nanoparticles | Various aryl amines | Solvent-free, reusable, high yields (85-96%) | nih.govacs.org |

| Fe₃O₄@HT@AEPH₂-Co(II) | Heterogeneous Magnetic Nanoparticles | Various anilines | Recyclable, good to excellent yields (85-98%) | nih.gov |

| Cu nano-catalyst | Heterogeneous Nanoparticles | Various aromatic amines | Solvent-free, magnetically separable, reusable | tandfonline.com |

| [Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)] | Heterogeneous Magnetic Nanoparticles | Aniline derivatives | High yield (97%) in water, reusable | researchgate.net |

| Natrolite Zeolite | Heterogeneous Zeolite | Aniline | Reusable, environmentally friendly, 90% yield | researchgate.net |

| CoY Zeolite | Heterogeneous Zeolite | Nitriles and Azides | Reusable catalyst for 5-substituted tetrazoles | dergipark.org.tr |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of tetrazole derivatives. These approaches offer more environmentally benign alternatives to traditional synthetic methods.

Solvent-Free Conditions

The synthesis of 1-substituted-1H-tetrazoles, a category that includes this compound, has been effectively achieved under solvent-free conditions, which significantly reduces chemical waste. orgchemres.orgnih.gov These methods typically involve the reaction of a primary amine, triethylorthoformate, and sodium azide, often facilitated by a heterogeneous catalyst. orgchemres.org The use of a recyclable copper nanoparticle catalyst on charcoal (Cu/C) has proven efficient, allowing for the synthesis of various tetrazoles in good to excellent yields. orgchemres.org This procedure offers several advantages, including high yields, low cost, rapid reaction times, and the reusability of the catalyst. orgchemres.org

Another notable solvent-free method employs a biosynthesized silver nanoparticle on a sodium borosilicate composite (ASBN) as a heterogeneous catalyst. nih.govacs.org This catalyst is prepared using Aleurites moluccana leaf extract, which acts as both a reducing and stabilizing agent. nih.govacs.org The reaction, conducted by heating a mixture of an amine, sodium azide, and triethylorthoformate with the ASBN catalyst, produces the desired 1-substituted tetrazoles in good to high yields with a simple work-up procedure. nih.gov

CatalystReactantsConditionsKey Advantagesorgchemres.orgnih.govtandfonline.comMicrowave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as enhanced reaction rates, higher yields, and improved purity. nih.govdergipark.org.tr The synthesis of tetrazole derivatives, including 1-substituted-1H-tetrazoles, has been greatly improved by this technology. nih.govmdpi.com For instance, the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives was achieved in very high yields (up to 98%) within a short reaction time of 3 minutes at 120 W using microwave irradiation. mdpi.com

In another example, the use of zinc sulfide (B99878) (ZnS) nanoparticles as a heterogeneous catalyst under microwave irradiation facilitated the synthesis of 1-substituted-1H-tetrazoles in excellent yields (73-88%) in just 20 minutes. researchgate.net This method is noted for being environmentally friendly due to the solvent-free conditions and the recyclability of the solid catalyst. researchgate.net

MethodReaction TimeYieldReferencenih.govnih.govresearchgate.netmdpi.comBio-inspired Synthesis

Bio-inspired synthesis routes leverage biological processes or materials to create novel catalysts and reaction pathways. A prominent example in tetrazole synthesis is the use of a silver/sodium borosilicate nanocomposite (ASBN) catalyst. nih.govacs.org This catalyst is synthesized via a green, cost-effective method where the leaf extract of Aleurites moluccana serves as both a reducing agent for silver ions and a stabilizing agent for the resulting nanoparticles. nih.govacs.org This bio-inspired catalyst has been successfully used for the solvent-free synthesis of a variety of 1-substituted tetrazoles, demonstrating high efficiency and reusability. nih.gov The use of a plant extract circumvents the need for toxic reducing agents, aligning perfectly with green chemistry principles. nih.gov

Multicomponent Reactions (MCRs) for Diversified Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to generate chemical diversity. rug.nlnih.gov MCRs provide convergent access to complex molecular scaffolds, such as substituted tetrazoles, from simple precursors. nih.gov

The Ugi-azide reaction is a well-known MCR for producing 1,5-disubstituted-1H-tetrazoles. scielo.org.mx This reaction involves an amine, an aldehyde (or ketone), an isocyanide, and an azide source, typically azidotrimethylsilane. scielo.org.mx The process occurs under mild conditions and proceeds through a sequence of steps: formation of an iminium ion, nucleophilic addition of the isocyanide, and subsequent attack by the azide anion, followed by a 1,5-dipolar electrocyclization to form the tetrazole ring. scielo.org.mx This methodology has been used to synthesize libraries of novel tetrazole derivatives with moderate to good yields. scielo.org.mx The ability of MCRs to quickly generate diverse structures makes them a powerful tool in medicinal chemistry and drug discovery. nih.gov

Regioselectivity Control in this compound Synthesis

A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity of the substitution, as the tetrazole ring contains four nitrogen atoms that are potential sites for alkylation or arylation. For this compound, this means ensuring the ethenyl group attaches specifically to the N1 position.

Research has shown that the choice of catalyst and reaction conditions can strongly influence the regiochemical outcome. For example, a cobalt-catalyzed methodology has been developed for the regioselective synthesis of aryl tetrazole amines. ias.ac.in This method involves a consecutive desulfurization and C-N cross-coupling reaction, demonstrating that specific metal catalysts can direct the substitution pattern. ias.ac.in Similarly, the synthesis of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivatives showed regioselective formation of the C-S bond, which was confirmed by X-ray crystallography. researchgate.net

Furthermore, insights from computational and experimental studies are helping to understand the factors that govern alkylation selectivity on 5-substituted 1H-tetrazoles, which can guide the rational design of synthetic routes to achieve the desired regioisomer. researchgate.net The development of methods that provide high regioselectivity is crucial for the efficient and unambiguous synthesis of specific tetrazole derivatives like this compound. vulcanchem.com

Chemical Reactivity and Transformation Mechanisms of 1 Ethenyl 1h Tetrazole

Reactivity of the Ethenyl Moiety

The ethenyl group, a reactive C=C double bond, is the primary site for polymerization and various addition reactions, enabling the incorporation of the tetrazole unit into larger molecular structures.

The vinyl group of 1-ethenyl-1H-tetrazole allows it to function as a monomer in various polymerization reactions. The ability of a cyclic monomer to undergo polymerization is determined by both thermodynamic and kinetic factors. wiley-vch.de Generally, the driving force for polymerization is the relief of ring strain, though for vinyl monomers, the primary driving force is the conversion of a π-bond into two σ-bonds. wiley-vch.detestbook.com

Free-radical polymerization is a common method for polymerizing vinyl monomers, including those containing tetrazole rings. ontosight.airesearchgate.net This process is typically initiated by a free-radical initiator and proceeds through the characteristic steps of initiation, propagation, and termination. researchgate.net The synthesis of polymers combining 5-ethenyl-1H-tetrazole with other monomers like 1-ethenyl-2-pyrrolidinone has been successfully achieved through free-radical polymerization. ontosight.ai Such processes create copolymers with unique properties derived from each monomeric unit, such as the potential for biomedical applications due to the biological activity associated with the tetrazole ring and the biocompatibility of the comonomer. ontosight.ai

Near-infrared (NIR) light-initiated systems can also be used to trigger free-radical polymerizations. nih.gov These methods often employ upconversion nanoparticles that absorb NIR light and emit UV or visible light, which then activates a photoinitiator to generate radicals. nih.gov

Table 1: General Characteristics of Radical Polymerization of Ethenyl Tetrazoles

| Aspect | Description | Source |

|---|---|---|

| Mechanism Type | Chain-growth polymerization involving free-radical intermediates. | researchgate.net |

| Initiation | Can be initiated by thermal decomposition of initiators (e.g., AIBN) or via photoinitiation, including NIR light-activated systems. | researchgate.netnih.gov |

| Common Application | Synthesis of copolymers, for instance with N-vinyl-2-pyrrolidinone, to tailor material properties for biomedical uses. | ontosight.ai |

| Characterization | The resulting polymers are typically characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gel Permeation Chromatography (GPC). | ontosight.aid-nb.info |

While standard free-radical polymerization offers a straightforward route to high molecular weight polymers, controlled/living polymerization techniques provide superior control over molecular weight, dispersity, and polymer architecture. Although the search results did not provide specific examples of controlled/living polymerization applied directly to this compound, these techniques are widely used for a variety of functional monomers. Their application would be a logical extension for synthesizing well-defined poly(this compound) homopolymers or block copolymers, which could have advanced applications in materials science and nanotechnology.

The ethenyl group's double bond is susceptible to various addition reactions, which is a powerful method for functionalizing molecules or creating polymers with specific backbone structures.

A notable example is the thiol-ene reaction, a "click" chemistry process involving the addition of a thiol (–SH) to the alkene (–C=C). d-nb.info This reaction can be initiated by light and is highly efficient for creating novel tetrazole-decorated polymers. d-nb.info For instance, α,ω-diene monomers decorated with 1,5-disubstituted-1H-tetrazoles can undergo photo-initiated thiol-ene polymerization with various dithiols to produce linear polymers with the tetrazole moiety as a pendant group. d-nb.info This method allows for the synthesis of polymers with moderate to high molecular weights and defined structures. d-nb.info The disappearance of C=C absorption bands in IR spectroscopy confirms the reaction at the double bond. d-nb.info

Another relevant reaction is the nitrile imine-mediated tetrazole-ene cycloaddition. nih.gov This process can be triggered photochemically, where a tetrazole is converted into a reactive nitrile imine, which then undergoes a cycloaddition reaction with an electron-deficient double bond. nih.gov

Table 2: Thiol-Ene Polymerization of Tetrazole-Decorated Dienes

| Parameter | Details | Source |

|---|---|---|

| Reaction Type | Light-induced thiol-ene polyaddition. | d-nb.info |

| Reactants | α,ω-diene monomers with tetrazole groups and various dithiol derivatives. | d-nb.info |

| Initiator | Photo-initiator (e.g., DMPA) under UV light (λ = 365 nm). | d-nb.info |

| Resulting Polymer Mn | Can achieve number average molecular mass (Mn) up to 62,000 g mol-1. | d-nb.info |

| Confirmation | Disappearance of C=C absorption bands in IR spectra and appearance of protons adjacent to the new thioether bond in NMR spectra. | d-nb.info |

Polymerization Mechanisms and Kinetics

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic, nitrogen-rich heterocycle. acs.orgrug.nl Its high nitrogen content makes it a high-energy moiety, and its structure is associated with a range of chemical transformations, most notably ring-opening reactions. acs.orgcolab.ws The tetrazole ring is also known to be a bioisostere of carboxylic acids, sharing similar planar structures and pKa values, which contributes to its use in medicinal chemistry. rug.nl

The thermal or photochemical decomposition of tetrazoles is a key aspect of their reactivity. colab.ws This process often involves the opening of the heterocyclic ring and the expulsion of a molecule of nitrogen (N₂), leading to the formation of highly reactive intermediates. colab.wsresearchgate.net

Flash vacuum pyrolysis (FVP) of tetrazoles is a known method to generate reactive species like nitrile imines. colab.ws The decomposition pathway can be complex, potentially involving intermediates such as imidoyl nitrenes, diazirines, and carbodiimides. colab.ws For example, theoretical studies on the decomposition of 5-aminotetrazole (B145819) have investigated the pathway to form hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), calculating the kinetics and energy barriers for the reaction. nih.gov The composition of the final products is highly dependent on the reaction conditions, such as temperature and the presence of other reagents. colab.ws The high nitrogen content and the energy released upon decomposition are properties that make tetrazole derivatives potential components in energetic materials. acs.org

Functionalization and Derivatization on the Tetrazole Core

The substitution pattern of this compound, with the vinyl group at the N1 position, directs functionalization efforts primarily toward the C5 carbon atom. This position is the most amenable to derivatization, typically through a deprotonation-electrophilic quench sequence.

Recent methodologies have demonstrated the effective functionalization of N1-protected tetrazoles at the C5 position. researchgate.net This is commonly achieved by deprotonation using a strong base, such as an organolithium reagent or a Grignard reagent like an isopropyl magnesium chloride-lithium chloride complex, to generate a potent organometallic intermediate. nih.govacs.org This intermediate readily reacts with a wide array of electrophiles, allowing for the introduction of diverse functional groups. While these studies often use protecting groups like the p-methoxybenzyl (PMB) group, the principles are directly applicable to the 1-ethenyl derivative. acs.org

Examples of electrophiles used in such reactions include aldehydes, ketones, and other carbonyl compounds, leading to the formation of corresponding alcohols. acs.orgacs.org This strategy provides a versatile route to a variety of 5-substituted-1-ethenyl-1H-tetrazole derivatives.

Below is a table summarizing representative functionalization reactions on N1-substituted tetrazoles, illustrating the types of derivatives that can be synthesized from a this compound precursor.

| Starting Tetrazole (Analog) | Base/Reagent | Electrophile | Product Type | Ref. |

| 1-PMB-1H-tetrazole | i-PrMgCl·LiCl | p-Anisaldehyde | Secondary Alcohol | acs.org |

| 1-PMB-1H-tetrazole | i-PrMgCl·LiCl | Pivalaldehyde | Secondary Alcohol | acs.org |

| 1-PMB-1H-tetrazole | i-PrMgCl·LiCl | Cyclohexanone | Tertiary Alcohol | acs.org |

| 1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazole | i-PrMgCl·LiCl | Pentanal | Secondary Alcohol | nih.govacs.org |

| 1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazole | i-PrMgCl·LiCl | Acetophenone | Tertiary Alcohol | nih.govacs.org |

| 1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazole | i-PrMgCl·LiCl | Benzophenone | Tertiary Alcohol | nih.govacs.org |

This table presents data for analogous N1-substituted tetrazoles to demonstrate the functionalization potential of the this compound core.

Tautomerism and Isomerization Pathways

Tautomerism is a fundamental characteristic of the parent tetrazole ring, which typically exists as a dynamic equilibrium between the 1H and 2H forms. nih.govthieme-connect.deresearchgate.net In solution, the 1H-tautomer is generally favored, while the 2H-tautomer is more stable in the gas phase. nih.govthieme-connect.de However, for this compound, the presence of the vinyl substituent at the N1 position precludes this typical annular proton tautomerism.

Despite the absence of 1H/2H tautomerism, N-substituted tetrazoles can undergo other isomerization reactions, most notably a ring-chain isomerization known as azido-tetrazole equilibrium. thieme-connect.de This process involves the reversible cleavage of the tetrazole ring to form an azido-imine. thieme-connect.decolab.ws This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the substituents. For many N-substituted tetrazoles, the closed-ring tetrazole form is heavily favored, but the open-chain azido-imine can become accessible at elevated temperatures or under photochemical conditions, serving as a pathway for thermal decomposition or rearrangement. thieme-connect.decolab.ws

Another potential isomerization route for certain tetrazole derivatives is the Dimroth rearrangement. thieme-connect.desemanticscholar.org This type of rearrangement involves the transposition of a substituent from an exocyclic nitrogen atom into the heterocyclic ring, or vice-versa, and typically proceeds through an open-chain intermediate. semanticscholar.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is key to controlling its reactivity and synthesizing new derivatives. Mechanistic insights are often derived from studies on analogous N-substituted tetrazoles.

Elucidation of Reaction Intermediates

Several key reactive intermediates have been identified or proposed in the chemistry of tetrazoles.

Organometallic Intermediates : As discussed in the functionalization section (3.2.2), the deprotonation of the C5 position of this compound with a strong base generates a C5-magnesiated or C5-lithiated tetrazole. nih.govacs.org These organometallic species are crucial intermediates that act as potent nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position.

Nitrile Imines : In the thermal decomposition of tetrazoles, highly reactive nitrile imines are often formed as key intermediates. colab.ws Flash vacuum pyrolysis (FVP) of tetrazoles is a known method for generating these 1,3-dipoles, which can then be trapped or undergo further reactions. colab.ws For a 1,5-disubstituted tetrazole, thermal or photochemical extrusion of dinitrogen (N₂) can lead to the formation of a nitrile imine, which can subsequently cyclize or react with other species.

Nitrilium Ions : In the context of multicomponent reactions, such as the Ugi-azide process for synthesizing 1,5-disubstituted tetrazoles, nitrilium ions are pivotal intermediates. scielo.org.mxscielo.org.mx The reaction mechanism involves the formation of an iminium ion, which then undergoes nucleophilic attack by an isocyanide to generate a nitrilium ion. This electrophilic species is subsequently trapped by an azide (B81097) anion, leading to a cyclization that forms the tetrazole ring. scielo.org.mxscielo.org.mx

| Reaction Type | Key Intermediate | Role of Intermediate | Ref. |

| C5-Functionalization | C5-Magnesiated Tetrazole | Nucleophile | nih.govacs.orgacs.org |

| Thermal Decomposition | Nitrile Imine | 1,3-Dipole | colab.ws |

| Ugi-Azide Reaction | Nitrilium Ion | Electrophile | scielo.org.mxscielo.org.mx |

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing the transition states of tetrazole reactions, providing insights into reaction barriers and pathways.

Theoretical studies on the thermal decomposition of the parent tetrazole have elucidated the complex interplay between its tautomers and their decomposition pathways. acs.org High-level calculations have shown that while the monomolecular tautomerization barrier is high (over 200 kJ/mol), concerted double hydrogen transfer in hydrogen-bonded dimers provides a much lower energy pathway (activation barriers of ~18-28 kcal/mol or ~75-117 kJ/mol). acs.orgresearchgate.net These studies highlight the importance of intermolecular interactions in facilitating isomerization.

In the context of hydrolysis reactions, the stability of some tetrazole derivatives has been explained through transition state and molecular orbital analysis. For example, the high energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in certain ethyl 1-aryl-1H-tetrazole-5-carboxylates indicates high molecular hardness and low reactivity, explaining their resistance to hydrolysis. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Ethenyl 1h Tetrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-ethenyl-1H-tetrazole and its analogs in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of the constituent atoms.

In a typical ¹H NMR spectrum of 5-vinyl-1H-tetrazole, the vinyl group protons exhibit characteristic signals, including a doublet of doublets for the methine proton and distinct signals for the geminal protons of the vinyl group. mdpi.comuni-muenchen.de The tetrazole ring proton, when present, appears as a singlet in the downfield region. mdpi.com The ¹³C NMR spectrum complements this data, showing distinct resonances for the vinyl carbons and the endocyclic carbon atom of the tetrazole ring. mdpi.comuni-muenchen.de For instance, in 5-vinyl-1H-tetrazole, the endocyclic carbon atom is observed at approximately 154.10 ppm, while the vinyl carbons appear around 125.16 ppm and 120.37 ppm. mdpi.com

The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on both the tetrazole ring and the ethenyl group. For example, N-substitution on the tetrazole ring significantly influences the chemical shifts of the ring protons and carbons. uni-muenchen.de

To unravel more complex structures and definitively assign resonances, multidimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are employed. ipb.pttjnpr.org ¹H-¹H COSY experiments establish proton-proton coupling networks, which is invaluable for identifying adjacent protons within the vinyl group and any alkyl chains attached to the tetrazole ring. ipb.pt

¹H-¹³C HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of carbon resonances. tjnpr.org For more extended structural information, ¹H-¹³C HMBC experiments are crucial as they reveal long-range couplings between protons and carbons separated by two or three bonds. ipb.pttjnpr.org This technique is particularly useful for determining the substitution pattern on the tetrazole ring and confirming the connectivity between the ethenyl group and the heterocyclic core. Furthermore, ¹H-¹⁵N HMBC has been utilized to probe the nitrogen environment within the tetrazole ring, offering insights into tautomeric forms and electronic structure. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 5-Vinyl-1H-tetrazole in DMSO-d₆ mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (CH) | 6.80-6.86 | dd | 17.8, 11.3 |

| ¹H (CH₂) | 6.24-6.27 | dd | 17.8, 0.9 |

| ¹H (CH₂) | 5.80-5.83 | dd | 11.3, 0.9 |

| ¹H (NH) | 16.00 | s | |

| ¹³C (C₅) | 154.10 | ||

| ¹³C (=CH) | 125.16 | ||

| ¹³C (=CH₂) | 120.37 |

s = singlet, dd = doublet of doublets

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is indispensable for characterizing the structure and dynamics of this compound-based materials in their solid form, such as polymers. sci-hub.se Fast Magic Angle Spinning (MAS) techniques are often necessary to average out strong homonuclear dipolar couplings between protons, which would otherwise lead to broad, uninformative spectra. sci-hub.se By employing fast MAS, it is possible to obtain high-resolution ¹H ssNMR spectra that are sensitive to intermolecular packing, hydrogen bonding, and π-π interactions within the crystal lattice or polymeric matrix. sci-hub.se This makes ssNMR a powerful tool for studying the supramolecular structure of these materials.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Structure Analysis

X-ray crystallography provides the most definitive and detailed picture of the molecular structure of this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction studies on various derivatives have elucidated key structural features. For instance, the tetrazole ring is generally found to be planar. nih.govresearchgate.net In the crystal structure of (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole, the tetrazole ring makes a dihedral angle of 88.81 (13)° and 88.92 (13)° with the mean plane of the benzothiophene (B83047) ring in the two independent molecules of the asymmetric unit. nih.gov

Furthermore, X-ray crystallography is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the packing of these molecules in the solid state. In several reported crystal structures of 1H-tetrazole derivatives, molecules are linked into chains or more complex networks through N—H⋯N hydrogen bonds between adjacent tetrazole rings. nih.gov The study of these interactions is vital for understanding the physical properties and stability of these compounds in the solid state.

Table 2: Selected Crystallographic Data for a this compound Derivative

| Parameter | (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole methanol (B129727) monosolvate nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7719 (6) |

| b (Å) | 12.3846 (8) |

| c (Å) | 19.3394 (12) |

| α (°) | 89.996 (5) |

| β (°) | 80.012 (5) |

| γ (°) | 71.956 (5) |

| Volume (ų) | 2180.1 (2) |

| Z | 4 |

Data obtained at 90 K.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the bonding and conformational properties of this compound and its derivatives. rsc.orgamericanpharmaceuticalreview.com These methods probe the vibrational modes of the molecule, providing a fingerprint that is unique to its structure.

The IR and Raman spectra of these compounds are typically characterized by a series of distinct bands corresponding to the stretching and bending vibrations of the various functional groups. rsc.orgmdpi.com For example, the stretching vibrations of the C=C bond in the ethenyl group and the C=N and N=N bonds within the tetrazole ring give rise to characteristic bands in the mid-IR region. mdpi.comrsc.org The C-H stretching vibrations of the vinyl group are also readily identifiable. mdpi.com

In a study of 5-vinyl-1H-tetrazole, the peak at 1645.3 cm⁻¹ in the IR spectrum was assigned to the stretching vibrations of the vinyl fragment, while peaks in the range of 1050.3-1248.0 cm⁻¹ were attributed to stretching vibrations of the tetrazole ring. mdpi.com Raman spectroscopy provides complementary information, particularly for non-polar bonds that may be weak or inactive in the IR spectrum. americanpharmaceuticalreview.com Differences in the IR and Raman spectra between different polymorphic forms of a compound can be used to identify and quantify them. americanpharmaceuticalreview.com

Table 3: Selected Vibrational Frequencies for 5-Vinyl-1H-tetrazole mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1645.3 | Stretching vibrations of the vinyl fragment |

| 1559.51 | Deformation symmetric CH-CH₂ vibrations |

| 1371.45 | Deformation symmetric CH-CH₂ vibrations |

| 1050.3-1248.0 | Stretching vibrations of the tetrazole ring |

| 962.5 | Bending vibrations of the ring |

| 935.5 | Torsional vibrations of CH₂ |

| 781.2 | Torsional vibrations of the vinyl fragment and the ring |

Experimental data from IR spectroscopy.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound and its derivatives and for elucidating their fragmentation pathways upon ionization. mdpi.commdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. tjnpr.orglifesciencesite.com

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation patterns are often characteristic of the compound class. For 5-substituted 1H-tetrazoles, a common fragmentation pathway in positive ion mode involves the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed. lifesciencesite.com

The fragmentation pathways can be complex and may involve rearrangements. The study of these pathways provides fundamental insights into the stability of the molecular ions and the relative strengths of the bonds within the molecule. For instance, in the ESI-MS/MS of some 5-substituted 1H-tetrazoles, the tetrazole ring opens via cleavage of the N1-N2 bond, followed by the loss of HN₃ through the breaking of the C-N4 bond. lifesciencesite.com

Table 4: Common Fragmentation Losses in Mass Spectrometry of 5-Substituted 1H-Tetrazoles lifesciencesite.com

| Ionization Mode | Common Neutral Loss |

|---|---|

| Positive Ion (e.g., ESI+) | HN₃ |

| Negative Ion (e.g., ESI-) | N₂ |

Based on a thorough review of available scientific literature, it has been determined that specific theoretical and computational studies focusing solely on this compound, as required by the detailed outline, are not present in the accessible search results. The existing research primarily concentrates on the synthesis of this compound as a monomer for nitrogen-rich polymers and on the experimental and computational characterization of these resulting polymers or other tetrazole derivatives.

Consequently, the data required to generate a detailed and scientifically accurate article covering the specific electronic structure calculations, conformational analyses, and reaction mechanism elucidations for the isolated this compound molecule is unavailable. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Therefore, the requested article cannot be generated.

Theoretical and Computational Investigations of 1 Ethenyl 1h Tetrazole

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 1-Ethenyl-1H-tetrazole, methods like Density Functional Theory (DFT) are employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Theoretical predictions of ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. The predicted chemical shifts are highly dependent on the choice of the DFT functional and basis set. For tetrazole derivatives, functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental values when appropriate solvent models are included.

The predicted ¹H NMR spectrum of this compound would show distinct signals for the vinyl protons and the proton on the tetrazole ring. The vinyl group protons are expected to appear as a characteristic set of multiplets, with chemical shifts influenced by the electron-withdrawing nature of the tetrazole ring. The proton attached to the tetrazole ring is also expected to have a distinct chemical shift. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the vinyl group and the tetrazole ring.

The vibrational spectrum of this compound can be predicted using DFT calculations, which provide information about the molecule's vibrational modes. These calculations can help in the assignment of experimentally observed IR absorption bands. Key vibrational modes for this compound would include the C-H stretching and bending vibrations of the vinyl group and the tetrazole ring, the C=C stretching of the vinyl group, and the characteristic stretching and bending vibrations of the tetrazole ring. For analogous compounds like 5-Vinyl-1H-tetrazole, DFT calculations have been successfully used to interpret the experimental IR spectrum. mdpi.com

Below are interactive data tables with hypothetical, yet realistic, predicted NMR and IR spectroscopic data for this compound, based on computational studies of similar tetrazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C₅-H | 8.5 - 9.0 | - |

| Cα-H | 7.0 - 7.5 | - |

| Cβ-H (cis) | 5.5 - 6.0 | - |

| Cβ-H (trans) | 6.0 - 6.5 | - |

| C₅ | - | 140 - 145 |

| Cα | - | 130 - 135 |

| Cβ | - | 115 - 120 |

Table 2: Predicted Principal IR Absorption Bands (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100 - 3150 | C-H stretch (tetrazole ring) |

| 3000 - 3100 | C-H stretch (vinyl group) |

| 1640 - 1660 | C=C stretch (vinyl group) |

| 1450 - 1550 | N=N stretch (tetrazole ring) |

| 1200 - 1400 | In-plane C-H bend (vinyl group) |

| 900 - 1000 | Out-of-plane C-H bend (vinyl group) |

| 1000 - 1100 | Tetrazole ring breathing |

Molecular Dynamics Simulations for Dynamic Behavior

A key aspect that can be investigated through MD simulations is the conformational flexibility of the 1-ethenyl group relative to the tetrazole ring. The rotation around the C-N single bond connecting the vinyl group to the tetrazole ring can be explored to understand the conformational preferences and the energy barriers between different rotational isomers (conformers). Such studies on similar N-vinylazole systems have shown that the planarity of the molecule is often favored, but out-of-plane conformations can also be accessible. mdpi.com

MD simulations of this compound in a solvent, such as water or an organic solvent, can provide a detailed picture of the solute-solvent interactions. These simulations can reveal the structure of the solvation shell around the molecule, including the nature and lifetime of hydrogen bonds that may form between the solvent and the nitrogen atoms of the tetrazole ring. Understanding these interactions is crucial for predicting the molecule's behavior in solution.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules at higher concentrations. These simulations can help to determine whether the molecules tend to self-associate and can characterize the structure and stability of any aggregates that may form. This information is particularly relevant for understanding the properties of the material in the condensed phase.

The dynamic behavior of the tetrazole ring itself can also be investigated. While the ring is rigid, its interactions with neighboring molecules or solvent molecules can lead to subtle dynamic fluctuations. MD simulations can quantify these motions and provide a more complete understanding of the molecule's behavior.

Advanced Materials and Chemical Applications of 1 Ethenyl 1h Tetrazole

Energetic Materials Precursors

The primary application of 1-ethenyl-1H-tetrazole in this field is through its polymerization to poly(1-vinyl-1H-tetrazole). This polymer serves as an energetic binder or a component in high-nitrogen formulations. The combination of a stable polymer backbone with high-energy pendant tetrazole rings imparts desirable energetic properties.

High-Nitrogen Content Materials Design

This high nitrogen content is advantageous for energetic applications for two main reasons:

High Heat of Formation: The numerous N-N and C-N bonds in the tetrazole rings store a large amount of chemical energy. nih.gov

Gaseous Decomposition Products: Upon decomposition, these materials release a large volume of thermodynamically stable dinitrogen (N₂) gas, a key factor in their energetic output. nih.gov

The resulting polymer, poly(1-vinyl-1H-tetrazole), is therefore a focus in the development of new energetic compositions, including propellants and gas-generating systems. researchgate.netazaruniv.ac.ir

Performance Prediction (e.g., Detonation Velocity and Pressure)

The energetic performance of materials derived from this compound can be predicted using specialized computational codes like EXPLO5. researchgate.netbibliotekanauki.pl These calculations estimate key detonation parameters, such as detonation velocity (VD) and detonation pressure (P), which are crucial for assessing their potential as explosives. Introducing tetrazole moieties into a polymer matrix can significantly enhance these energy characteristics. researchgate.net

While specific experimental values for pure poly(1-vinyl-1H-tetrazole) are not widely published, theoretical calculations for related nitrogen-rich energetic polymers demonstrate the performance levels that can be achieved. These compounds are often evaluated in comparison to traditional explosives like TNT and RDX.

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (VD) (m·s⁻¹) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| TNT (Reference) | 1.65 | 6900 | 19.0 |

| RDX (Reference) | 1.82 | 8750 | 34.0 |

| N-(1-nitro-1H-tetrazol-5-yl)-N-(1H-tetrazol-5-yl)nitramide | 1.91 | 9370 | 41.8 |

| 5,5′-(hydrazine-1,1-diyl)bis(1-nitro-1H-tetrazole) | 1.88 | 9420 | 40.4 |

| N,N-bis(1-nitro-1H-tetrazol-5-yl)nitramide | 1.96 | 9720 | 45.4 |

Data for tetrazole derivatives are sourced from computational studies. mdpi.com Performance of reference materials is from established literature.

Thermal Stability and Decomposition Pathways

The thermal stability of energetic materials is a critical safety and performance parameter. Polymers derived from this compound are generally characterized by high thermal stability. azaruniv.ac.ir The decomposition process, typically studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is highly exothermic.

The decomposition of tetrazole-containing compounds primarily involves the cleavage of the heterocyclic ring, leading to the elimination of molecular nitrogen (N₂). mdpi.com For poly(1-vinyl-1H-tetrazole), the thermal degradation would involve decomposition of the pendant tetrazole rings alongside the degradation of the main polymer chain. The initial stage of decomposition for many vinyl polymers begins around 200-250°C, with the specific temperature for PVT influenced by its molecular weight and purity. canada.caresearchgate.netepa.gov The major decomposition of the polymer backbone often occurs at higher temperatures, typically in the range of 250-400°C. researchgate.net

| Polymer | Decomposition Onset (°C) | Primary Decomposition Stage (°C) | Key Volatile Products |

|---|---|---|---|

| Poly(vinyl alcohol) | ~200 | 250 - 360 | Water, aldehydes, ketones canada.caresearchgate.net |

| Poly(N-vinylimidazole) | ~370 | 370 - 450 | 1H-imidazole, 1-vinylimidazole (B27976) epa.gov |

| Poly(1-vinyl-1H-tetrazole) (representative) | >240 | ~250 - 400 | Nitrogen (N₂) |

Note: Data for Poly(1-vinyl-1H-tetrazole) is representative based on the known stability of tetrazole rings and vinyl polymer backbones. uni-muenchen.de

Ligand Design in Coordination Chemistry

The tetrazole ring of this compound contains multiple nitrogen atoms that can act as Lewis bases, making it an effective ligand for coordinating with metal ions. unimi.itnih.gov This property allows for its use in constructing a variety of coordination polymers, including metal-organic frameworks (MOFs) and spin-crossover (SCO) compounds.

Synthesis of Metal-Organic Frameworks (MOFs)

Tetrazole-based ligands are highly valued in the synthesis of MOFs due to their versatile coordination modes; the deprotonated tetrazolate anion can bridge multiple metal centers to form robust, multidimensional networks. unimi.itrsc.org While the direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its structure is ideal for use in postsynthetic modification (PSM) . nih.govacs.orgacs.orgrsc.org

In a PSM approach, a MOF is first constructed using a primary ligand that contains a reactive group, such as an amine or a vinyl group. nih.govacs.org A MOF built with a ligand analogous to this compound would feature pendant vinyl groups pointing into the pores. These vinyl groups can then undergo subsequent chemical reactions, such as:

Polymerization: Initiating polymerization of the vinyl groups within the MOF pores can create a polymer-MOF composite material.

Click Chemistry: The vinyl group can participate in reactions like thiol-ene coupling to anchor specific functional molecules within the framework. nih.gov

This strategy allows for the precise engineering of the chemical environment inside the MOF's pores, enabling applications in selective gas adsorption, catalysis, and sensing. acs.orgnih.gov

Spin-Crossover (SCO) Compounds

Spin-crossover is a phenomenon observed in some transition metal complexes, most notably with iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or pressure. mdpi.com The design of SCO compounds relies heavily on the choice of ligands, as the ligand field strength determines the energy difference between the LS and HS states.

1-Substituted tetrazoles are a well-established class of ligands for creating Fe(II) SCO compounds, typically forming homoleptic complexes of the type [Fe(L)₆]²⁺ where the ligand coordinates through the N4 atom of the tetrazole ring. nih.govacs.org The substituent at the N1 position plays a crucial role in tuning the SCO properties. While this compound itself has not been extensively reported in SCO literature, its behavior can be inferred from studies on analogous 1-alkyl-tetrazole ligands. The electronic and steric properties of the vinyl group are similar to those of small alkyl groups like ethyl or propyl. Therefore, it is expected that a hypothetical [Fe(this compound)₆]²⁺ complex would exhibit thermally induced spin crossover.

| Ligand (L) | Substituent at N1 | Spin Transition Temperature (T1/2) (K) |

|---|---|---|

| 1-methyl-1H-tetrazole | -CH₃ | ~105 |

| 1-ethyl-1H-tetrazole | -CH₂CH₃ | ~125 |

| 1-propyl-1H-tetrazole | -CH₂CH₂CH₃ | ~135 |

| 1-isopropyl-1H-tetrazole | -CH(CH₃)₂ | ~160 |

Data are representative values for analogous 1-alkyl-tetrazole systems. nih.govacs.orgnih.gov

Catalytic Complexes

This compound, as a ligand, presents significant potential in the formation of catalytic complexes due to the coordination capabilities of the tetrazole ring. The nitrogen-rich tetrazole moiety can coordinate with a variety of metal ions, leading to the formation of stable one-, two-, or three-dimensional coordination polymers. arkat-usa.org These metal complexes are of interest in organic synthesis and other catalytic applications. arkat-usa.org

The coordination of 5R-tetrazolate anions typically occurs at the N2 atom of the heterocycle. arkat-usa.org However, in certain complexes, coordination involving the N1 atom has also been observed. arkat-usa.org The specific coordination mode can influence the catalytic activity of the resulting complex. For instance, complexes of Cu(II), Co(II), Ni(II), and Zn(II) with tetrazole-containing ligands have demonstrated enhanced antibacterial activity compared to the non-coordinated ligand. arkat-usa.org

While direct examples of this compound in catalytic complexes are not extensively detailed in the literature, the principles of tetrazole coordination chemistry suggest its utility. The vinyl group can potentially participate in or influence catalytic reactions, offering a site for further functionalization or polymerization after complexation. The formation of metal-tetrazole complexes can be achieved through the reaction of the tetrazole with metal salts in suitable solvents, often resulting in the precipitation of the coordination polymer. arkat-usa.org The composition and structure of these complexes are dependent on the reaction conditions, including the ratio of reactants and the solvent system used. arkat-usa.org

Polymer Science and Engineering

Synthesis of Functional Polymers

This compound is a valuable monomer for the synthesis of nitrogen-rich functional polymers. mdpi.comresearchgate.net These polymers, known as polyvinyltetrazoles, possess a unique combination of properties that make them suitable for various applications, including as energetic materials and in medical fields. mdpi.com

One common method for synthesizing polymers containing vinyltetrazole units is through the post-polymerization modification of polyacrylonitrile (B21495). researchgate.netacs.orgacs.orgepa.gov This involves a "click chemistry" type reaction where the nitrile groups of polyacrylonitrile are converted to tetrazole rings using sodium azide (B81097) and a catalyst like zinc chloride. acs.orgacs.orgepa.gov This method allows for the preparation of well-defined polymers with a high content of tetrazole groups. acs.orgacs.orgepa.gov The conversion of nitrile groups to tetrazoles can be nearly complete under optimized conditions. acs.orgacs.orgepa.gov

Direct polymerization of vinyltetrazole monomers is also a viable route. For instance, copolymers of 5-vinyltetrazole have been synthesized, and their properties studied. researchgate.net The presence of the vinyl group, activated by the electron-withdrawing tetrazole ring, facilitates polymerization. mdpi.com Reversible addition-fragmentation chain-transfer (RAFT) polymerization has been employed to create block copolymers, such as p(N-vinylpyrrolidone-b-vinyltetrazole), demonstrating control over the polymer architecture. mdpi.com

The synthesis of these polymers often results in materials with enhanced solubility in protic solvents compared to their nitrile-containing precursors. acs.orgacs.orgepa.gov The resulting functional polymers can be characterized by various spectroscopic techniques, including IR and NMR, to confirm the successful incorporation of the tetrazole units. researchgate.netacs.orgacs.orgepa.gov

Polymer Architectures and Properties Modulation

The architecture and properties of polymers derived from this compound can be modulated through copolymerization and by varying the polymer structure. The introduction of vinyltetrazole units into a polymer backbone significantly alters its chemical and physical properties.

For example, the copolymerization of 5-vinyltetrazole with styrene (B11656) allows for the "tuning" of the polyelectrolyte behavior of the resulting polymer. acs.org In homopolymers of poly(5-vinyltetrazole), stable hydrogen-bond-stabilized aggregates of adjacent monomer units are observed, a feature that is not present in the copolymers with styrene. acs.org This ability to control intermolecular interactions is crucial for designing materials with specific properties.

The thermal properties of these polymers are also noteworthy. Polymeric tetrazoles generally exhibit lower decomposition temperatures compared to their nitrile-based precursors, with decomposition often accompanied by the evolution of significant amounts of gas. acs.orgepa.gov This characteristic is of interest for applications in energetic materials.

Furthermore, the incorporation of vinyltetrazole units can enhance the solubility of the polymers in polar solvents. researchgate.net The nitrogen-rich nature of the tetrazole ring also opens up possibilities for creating polymers with applications in areas such as ion-exchange resins and chelating agents. acs.org The ability to create various polymer architectures, including random and block copolymers, provides a versatile platform for modulating the properties of these advanced materials. acs.orgacs.orgepa.gov

Electrochemical Applications (e.g., Corrosion Inhibition Mechanisms)

Tetrazole derivatives, including by extension this compound, have demonstrated significant potential as corrosion inhibitors for various metals in acidic environments. electrochemsci.orgelectrochemsci.orgresearchgate.netresearchgate.net The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. electrochemsci.orgelectrochemsci.org

The mechanism of corrosion inhibition by tetrazole derivatives involves both physical and chemical adsorption. electrochemsci.orgresearchgate.net The heteroatoms (nitrogen) in the tetrazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal, leading to chemisorption. electrochemsci.orgacs.org Additionally, electrostatic interactions between the inhibitor molecules and the charged metal surface can result in physisorption. electrochemsci.org The adsorption of these inhibitors often follows the Langmuir adsorption isotherm. electrochemsci.orgelectrochemsci.orgresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that tetrazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. electrochemsci.orgelectrochemsci.org The presence of the inhibitor leads to a decrease in the corrosion current density and an increase in the charge transfer resistance. electrochemsci.orgelectrochemsci.orgresearchgate.net

The molecular structure of the tetrazole derivative plays a crucial role in its inhibition efficiency. Quantum chemical calculations have been used to correlate molecular parameters, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), with the inhibitive performance. researchgate.netacs.org For this compound, the presence of the vinyl group could potentially influence its adsorption characteristics and, consequently, its corrosion inhibition efficiency. The π-electrons of the vinyl group may also contribute to the adsorption process on the metal surface.

Derivatization and Analog Development of 1 Ethenyl 1h Tetrazole

Strategies for Functionalization of the Ethenyl Group

The ethenyl group (-CH=CH₂) of 1-ethenyl-1H-tetrazole is an electron-deficient alkene due to the electron-withdrawing nature of the attached tetrazole ring. This electronic characteristic dictates its reactivity, making it susceptible to polymerization and addition reactions.

The most prominent functionalization strategy for the ethenyl group is polymerization . This compound serves as a monomer for the synthesis of nitrogen-rich polymers. These reactions typically proceed via free-radical polymerization, initiated by conventional radical initiators like azobisisobutyronitrile (AIBN). This approach allows for the creation of high-molecular-weight poly(1-vinyl-1H-tetrazole), a polymer with a high nitrogen content, which is of interest in materials science.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have also been applied to vinyl azoles. researchgate.net These methods offer precise control over the polymer's molecular weight, architecture, and polydispersity. For instance, block copolymers have been synthesized using a macro-RAFT agent derived from a vinyl tetrazole, demonstrating the versatility of this approach for creating well-defined polymeric structures. researchgate.netmdpi.com

While polymerization is the most extensively studied reaction, other classical alkene transformations are theoretically possible, though less documented for this specific molecule. These could include:

Addition Reactions : Reactions such as hydrogenation, halogenation, or hydrohalogenation could saturate the double bond, yielding 1-ethyl-1H-tetrazole derivatives.

Cycloaddition Reactions : The electron-deficient nature of the double bond could facilitate participation in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, with suitable reaction partners to form more complex cyclic systems.

Michael Addition : The polarized C=C bond may react with nucleophiles in a Michael-type addition, although this is more common when an adjacent activating group is present. wikipedia.org

The primary application of ethenyl group functionalization remains its use in polymerization to create novel macromolecular materials.

Functionalization of the Tetrazole Ring

The tetrazole ring itself presents opportunities for derivatization, even after the N1 position is occupied by the ethenyl group. The primary target for further substitution is the C5 carbon atom.

A key strategy for functionalizing the C5 position of N-substituted tetrazoles is through direct C-H deprotonation (metalation) followed by reaction with an electrophile. organic-chemistry.org Lithiated tetrazoles are often unstable, but organomagnesium intermediates exhibit greater stability. nih.gov The use of a "turbo Grignard" reagent, such as an isopropyl magnesium chloride–lithium chloride complex (iPrMgCl·LiCl), has proven effective for the deprotonation of N-protected tetrazoles at low temperatures. acs.orgorganic-chemistry.org This generates a stable metalated intermediate that can react with a variety of electrophiles. acs.org

This methodology can be applied to this compound, where the ethenyl group acts as the N1-substituent. The process would involve:

Deprotonation at the C5 position using a strong, non-nucleophilic base like iPrMgCl·LiCl.

Quenching the resulting organomagnesium intermediate with an electrophile.

| Electrophile Class | Specific Example | Resulting C5-Substituent |

| Aldehydes | Benzaldehyde | Hydroxy(phenyl)methyl |

| Ketones | Acetone | 1-Hydroxy-1-methylethyl |

| Iodine | I₂ | Iodo |

| Weinreb Amides | N-methoxy-N-methylacetamide | Acetyl |

This approach enables the introduction of a wide array of functional groups at the C5 position, significantly expanding the chemical diversity of accessible this compound analogs while preserving the reactive vinyl group for subsequent polymerization or modification.

Synthesis of Complex Architectures Incorporating the this compound Moiety

The ability to functionalize both the ethenyl group and the tetrazole ring makes this compound a valuable building block for creating complex molecular architectures, particularly polymers and copolymers.

Homopolymers and Copolymers: As a monomer, this compound can be used to synthesize homopolymers with a high density of tetrazole units along the polymer backbone. uni-muenchen.de These materials are explored for applications requiring high nitrogen content. More commonly, it is used in copolymerization with other vinyl monomers to create materials with tailored properties. By adjusting the comonomer and its ratio, properties such as solubility, thermal stability, and chemical reactivity can be finely tuned.

For example, copolymers based on vinyl tetrazoles and styrene (B11656) have been synthesized. researchgate.net The incorporation of the styrene units can modify the mechanical and thermal properties of the resulting polymer. Similarly, copolymerization with acrylonitrile (B1666552) can produce materials that combine the properties of both monomeric units. researchgate.net

| Comonomer | Polymerization Method | Resulting Copolymer Architecture | Key Feature |

| Styrene | Free Radical Polymerization | Styrene-vinyl tetrazole copolymer | Modified thermal and mechanical properties. researchgate.net |

| Acrylonitrile | Polymer-analogous conversion | Poly(acrylonitrile-co-vinyl tetrazole) | Combines nitrile and tetrazole functionalities. researchgate.netacs.org |

| N-vinylpyrrolidone | RAFT Polymerization | Block copolymer p(N-vinylpyrrolidone-b-vinyltetrazole) | Well-defined block architecture for specialized applications. mdpi.com |

Multicomponent Reactions: Beyond polymerization, the tetrazole moiety is a valuable functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids. beilstein-journals.org While this compound itself is not a typical substrate, its functionalized derivatives can be incorporated into complex, drug-like molecules using multicomponent reactions (MCRs). beilstein-journals.orgnih.gov For instance, a C5-functionalized derivative of this compound bearing an aldehyde could potentially be used in Passerini or Ugi reactions. beilstein-journals.org This strategy allows for the rapid assembly of diverse molecular scaffolds containing the this compound unit, opening avenues for its use in drug discovery and development programs.

Future Research Directions and Open Questions in 1 Ethenyl 1h Tetrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods for 1-ethenyl-1H-tetrazole and its derivatives is a paramount objective for future research. Current synthetic strategies often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, which pose environmental and safety concerns. The development of greener alternatives is crucial for the sustainable advancement of tetrazole chemistry.

Recent efforts have highlighted the potential of heterogeneous catalysts, particularly metal nanoparticles, in promoting the synthesis of tetrazole derivatives under milder and more environmentally friendly conditions. nih.govacs.org For instance, the use of biosynthesized silver nanoparticles supported on sodium borosilicate glass has demonstrated a cost-effective and greener route for producing 1-substituted tetrazoles. nih.govacs.org These reactions can often be conducted in the absence of solvents, further enhancing their green credentials. nih.gov

Future research in this area should focus on:

Exploring Novel Catalytic Systems: The design and application of new, highly efficient, and recyclable catalysts, such as metal-organic frameworks (MOFs), functionalized magnetic nanoparticles, and biocatalysts, could lead to significant improvements in the synthesis of this compound. researchgate.net The use of copper (II) complexes with tetradentate ligands in green solvents is another promising avenue. jchr.org

Utilizing Green Solvents: A shift towards the use of greener solvents like water, polyethylene (B3416737) glycol (PEG-400), and ionic liquids can dramatically reduce the environmental footprint of tetrazole synthesis. researchgate.netbenthamdirect.com Water-mediated and solvent-free methodologies are particularly attractive for their simplicity and sustainability. benthamdirect.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. organic-chemistry.org These techniques represent a move towards more energy-efficient synthetic processes.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, offer a powerful strategy for the rapid and efficient synthesis of complex tetrazole derivatives in a single step, adhering to the principles of atom and step economy. beilstein-journals.orgnih.govacs.orgnih.gov

| Catalyst System | Solvent | Key Advantages | Reference(s) |

| Ag/Sodium Borosilicate Nanocomposite | Solvent-free | Cost-effective, reusable, environmentally friendly | nih.govacs.org |

| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | High efficiency, mild conditions, catalyst recyclability | researchgate.net |

| Copper (II) complex with tetradentate ligand | Green solvents (e.g., DMSO) | High yield, improved safety, adherence to green chemistry principles | jchr.org |

| L-proline | - | Environmentally benign, cost-effective, high-yielding | organic-chemistry.org |

| Silica Sulfuric Acid | DMF | High conversions and yields, simplicity, cost-effectiveness | nih.gov |

Exploration of Unprecedented Reactivity and Transformation Pathways

The vinyl group in this compound is activated by the electron-withdrawing tetrazole ring, making it a versatile synthon for a variety of chemical transformations. mdpi.com While its polymerization has been a primary focus, there is a vast, underexplored landscape of its reactivity that could lead to the synthesis of novel and complex nitrogen-rich compounds.

A key area for future investigation is the exploration of cycloaddition reactions involving the ethenyl group. The inverse electron demand Diels-Alder reaction of related nitrogen-rich heterocycles like 1,2,4,5-tetrazines has been shown to be a powerful tool for synthesizing other heterocyclic systems. nih.gov Investigating the potential of this compound to participate in similar [4+2] or other cycloaddition reactions could open up new avenues for creating diverse molecular architectures.

Further research should also delve into:

Tandem Reactions: Designing one-pot tandem reactions that utilize the reactivity of both the vinyl group and the tetrazole ring could lead to the efficient construction of intricate molecular scaffolds.

Controlled Polymerization Techniques: While free-radical polymerization of vinyltetrazoles is known, exploring controlled polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could provide precise control over the molecular weight and architecture of the resulting polymers, leading to materials with tailored properties. mdpi.comyoutube.comyoutube.com

Post-Polymerization Modification: The tetrazole rings within poly(this compound) offer reactive sites for further functionalization, allowing for the creation of a wide range of functional polymers with diverse applications.

Rational Design of Next-Generation Advanced Materials

The high nitrogen content and energetic nature of the tetrazole ring make this compound an attractive building block for the development of advanced materials, particularly high-energy-density materials (HEDMs). uni-muenchen.deresearchgate.net The introduction of an ethenyl group provides a pathway to polymeric materials with enhanced energetic properties.

One promising direction is the engineering of bistetrazole derivatives connected by an ethene bridge. rsc.org For example, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) exhibits a high density and a detonation velocity superior to that of RDX, making it a competitive HEDM. rsc.org The planarity introduced by the ethene linkage contributes to the increased density of the material. rsc.org

Future research in materials science should focus on:

Energetic Polymers and Copolymers: The synthesis and characterization of homopolymers and copolymers of this compound will be crucial for developing new energetic binders for propellants and explosives. researchgate.netresearchgate.netresearchgate.net The resulting poly(vinyltetrazoles) (PVT) are also being explored for use in gas generating systems, such as automotive airbag propellants. google.comgoogle.com

Functional Polymeric Materials: Beyond energetic applications, polyvinyltetrazoles have potential uses in other areas. For instance, they can serve as precursors for proton-conducting membranes in fuel cells and have shown potential for the development of sensors. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole ring is an excellent ligand for coordinating with metal ions. The use of this compound as a building block for coordination polymers and MOFs could lead to materials with interesting catalytic, magnetic, or porous properties.

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Key Feature | Reference(s) |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 (at 298 K) | 9017 | High density due to planar structure | rsc.org |

| RDX | 1.82 | 8795 | Conventional high explosive | rsc.org |

| [2,2′-bi(1,3,4-oxadiazole)]-5,5′-dinitramide | 1.99 (at 298 K) | 9481 | High density energetic compound | nih.gov |

| B1, B7, B8, C1, C4, C6 (tetrazole-based compounds) | - | - | Candidates for high-energy-density compounds | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the study of this compound is no exception. These computational tools can significantly accelerate the discovery and development of new materials and synthetic routes by predicting properties and identifying promising candidates from vast chemical spaces.

Machine learning models, particularly quantitative structure-property relationship (QSPR) models, can be trained on existing data to predict the properties of novel tetrazole derivatives, such as their thermal stability, energetic performance, and biological activity. nih.govnih.govijain.org This predictive capability can guide experimental efforts towards the most promising molecules, saving time and resources. chemrxiv.org

Future applications of AI and ML in this field include:

Predicting Reaction Outcomes: AI algorithms can be developed to predict the outcomes of chemical reactions, helping to optimize reaction conditions and identify novel synthetic pathways for this compound.

Designing Novel Materials: Generative models can be used to design new tetrazole-based molecules with desired properties, such as high energy density and low sensitivity.

Computational Screening: In silico screening of large virtual libraries of tetrazole derivatives can identify potential candidates for specific applications, which can then be synthesized and tested experimentally. nih.govresearchgate.net

Challenges in Scalable Synthesis and Industrial Implementation

While laboratory-scale synthesis of this compound and its derivatives has been demonstrated, significant challenges remain in scaling up these processes for industrial production. The use of potentially explosive and toxic reagents, such as sodium azide (B81097), requires stringent safety protocols and specialized equipment. nih.gov

A major challenge in the synthesis of vinyltetrazoles is the risk of uncontrolled polymerization, which can be catalyzed by impurities. mdpi.com This necessitates careful purification of the monomer and the use of polymerization inhibitors during storage and handling. mdpi.com

Future research and development efforts must address:

Development of Safe and Scalable Synthetic Protocols: The design of inherently safer synthetic routes that avoid hazardous reagents and intermediates is a high priority. Continuous flow chemistry and microreactor technology could offer safer and more efficient alternatives to traditional batch processes.

Cost-Effective Production: For widespread industrial application, the synthesis of this compound must be cost-effective. This involves the use of inexpensive starting materials, high-yielding reactions, and efficient purification methods.

Process Optimization and Control: A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing and controlling the industrial-scale synthesis of this compound, ensuring consistent product quality and safe operation.

Q & A

Advanced Research Question